molecular formula C13H19NO2 B13054407 (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine

Cat. No.: B13054407
M. Wt: 221.29 g/mol
InChI Key: RKPKRGXXTVTQRY-LBPRGKRZSA-N
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Description

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine is an organic compound that features a benzodioxin ring system attached to a propan-1-amine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Propan-1-Amine Moiety: The benzodioxin intermediate can be reacted with a suitable alkylating agent, such as 2,2-dimethylpropan-1-amine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could target the benzodioxin ring or the amine group, potentially leading to ring opening or amine reduction.

    Substitution: The benzodioxin ring may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary widely but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring system could play a role in binding to specific sites, while the amine group might be involved in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine: can be compared to other benzodioxin derivatives or amine-containing compounds.

    Benzodioxin Derivatives: Compounds with similar ring systems but different substituents.

    Amine-Containing Compounds: Other amines with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzodioxin ring and the propan-1-amine moiety, which may confer unique biological or chemical properties not found in other compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H19NO2/c1-13(2,3)12(14)9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8,12H,6-7,14H2,1-3H3/t12-/m0/s1

InChI Key

RKPKRGXXTVTQRY-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC2=C(C=C1)OCCO2)N

Canonical SMILES

CC(C)(C)C(C1=CC2=C(C=C1)OCCO2)N

Origin of Product

United States

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